![molecular formula C20H20ClN3O4 B2666746 prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622360-02-5](/img/structure/B2666746.png)
prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a chlorophenyl group, and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 1,3,7-trimethylxanthine to form an intermediate, which is then reacted with prop-2-en-1-ol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a pyrido[2,3-d]pyrimidine core along with a chlorophenyl group and an ester functional group. Its synthesis typically involves multi-step organic reactions. A common method includes the condensation of 3-chlorobenzaldehyde with 1,3,7-trimethylxanthine followed by a reaction with prop-2-en-1-ol under acidic conditions. This synthetic pathway is crucial for producing high-purity compounds for research and application purposes.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives that may exhibit new properties or activities.
Biology
Research has indicated that prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate may act as an enzyme inhibitor or receptor modulator . Studies have shown its potential in targeting specific enzymes involved in various biological pathways. For example:
- Eukaryotic Elongation Factor-2 Kinase (eEF-2K) : The compound has been evaluated for its inhibitory effects on eEF-2K activity in cancer cells. Initial findings suggest that it can significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells with an IC50 value of approximately 420 nM .
Medicine
The therapeutic potential of this compound is noteworthy. It has been explored for:
- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : The inhibition of eEF-2K suggests possible applications in cancer therapy by disrupting cell proliferation pathways.
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials and coatings . Its chemical properties can enhance the performance characteristics of various materials used in manufacturing.
Wirkmechanismus
The mechanism of action of prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biologische Aktivität
The compound prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic compounds. This class is noted for its diverse biological activities, including anticancer and antimicrobial properties. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Synthesis
The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves nucleophilic substitution reactions and various modifications to enhance biological activity. The specific compound can be synthesized through a multi-step process involving appropriate precursors such as 4-chloroaniline and malonic acid derivatives. The synthesis pathway typically includes:
- Formation of the pyrido[2,3-d]pyrimidine core .
- Introduction of substituents such as the prop-2-en-1-yl group and the 3-chlorophenyl moiety.
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance:
- In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. For example, one study reported that a related compound demonstrated a total growth inhibition (TGI) at concentrations ranging from 20 µg/ml to 49 µg/ml across different cell lines including HeLa and HT29 cells .
Compound | Cell Line | TGI (µg/ml) |
---|---|---|
9b | HT29 | 35 |
9b | HepG2 | 41 |
8a | HeLa | 49 |
The mechanism of action is believed to involve the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in protein synthesis and cell proliferation .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties. In studies assessing antibacterial activity using the disc diffusion method against Gram-positive and Gram-negative bacteria:
- Compounds demonstrated varying degrees of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The results suggest that structural modifications can enhance antimicrobial efficacy .
Case Studies
Several studies have explored the biological activities of pyrido[2,3-d]pyrimidine derivatives:
- Study on eEF-2K Inhibition :
- Antimicrobial Evaluation :
Eigenschaften
IUPAC Name |
prop-2-enyl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-5-9-28-19(26)14-11(2)22-17-16(18(25)24(4)20(27)23(17)3)15(14)12-7-6-8-13(21)10-12/h5-8,10,15,22H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQBIWPNSKUITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Cl)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.